BrexpiprazoleN-Oxide
Description
Contextualization within Brexpiprazole (B1667787) Metabolite Profiling
Brexpiprazole undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.comtga.gov.autandfonline.comdrugbank.com This process leads to the formation of several metabolites. Among these, Brexpiprazole N-Oxide has been identified as a product of the metabolic pathway. nih.govresearchgate.net
Metabolic studies have revealed that Brexpiprazole is subject to various biotransformation reactions, including hydroxylation, glucuronidation, S-oxidation, N-oxidation, dioxidation, oxidative deamination, and N-dealkylation. nih.govresearchgate.net N-oxidation of the piperazine (B1678402) ring in the Brexpiprazole molecule results in the formation of Brexpiprazole N-Oxide. acs.orgbg.ac.rs While DM-3411 is considered the major active metabolite of Brexpiprazole, representing a significant portion of the drug's exposure in plasma, Brexpiprazole N-Oxide is also a recognized metabolite. drugbank.comtga.gov.autandfonline.com In-depth metabolite profiling using techniques like ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS/MS) has been instrumental in identifying and characterizing a total of 16 metabolites, including 14 phase I and 2 phase II metabolites. nih.govresearchgate.net
Significance as a Degradation Product and Related Substance in Pharmaceutical Quality
The stability of a drug product is a critical attribute, and understanding its degradation pathways is essential for ensuring safety and efficacy. Brexpiprazole has been found to be susceptible to oxidative stress, leading to the formation of Brexpiprazole N-Oxide as a primary degradation product. vulcanchem.comnih.govjocpr.com
Forced degradation studies, which are conducted under more severe conditions than accelerated stability testing, have demonstrated that Brexpiprazole degrades when exposed to oxidizing agents like hydrogen peroxide. vulcanchem.comjocpr.comjddtonline.info The piperazine moiety within the Brexpiprazole structure is particularly vulnerable to oxidation, resulting in the formation of the N-oxide derivative. acs.orgbg.ac.rsvulcanchem.com In contrast, the drug shows relative stability under hydrolytic (acidic, basic, and neutral), photolytic, and thermal stress conditions. nih.govjocpr.com
The presence of Brexpiprazole N-Oxide as an impurity in the final drug product is a key consideration for pharmaceutical quality control. synthinkchemicals.com Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated to detect and quantify Brexpiprazole N-Oxide and other related substances. vulcanchem.comjocpr.comresearchgate.net These methods are crucial for ensuring that the levels of such impurities are maintained within acceptable limits as per regulatory guidelines. acs.org The characterization of this and other degradation products is vital for developing robust drug formulations with improved stability, which may involve the inclusion of antioxidants or protection from light. nih.gov
Overview of Academic Research Perspectives
Academic research on Brexpiprazole N-Oxide has primarily focused on its synthesis, identification, and characterization as a reference standard for analytical purposes. The synthesis of Brexpiprazole N-Oxide is often achieved through the controlled oxidation of Brexpiprazole, for instance, using hydrogen peroxide. vulcanchem.com
The structural elucidation of Brexpiprazole N-Oxide has been accomplished using a combination of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is employed to determine the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure. nih.govjocpr.com
Several studies have focused on developing stability-indicating analytical methods capable of separating Brexpiprazole from its degradation products, including the N-oxide. jocpr.comjddtonline.infoijprajournal.com These methods are essential for routine quality control and stability studies of Brexpiprazole formulations. The development of such methods often involves a Quality-by-Design (QbD) approach to ensure they are robust and reliable. researchgate.net
Below is a data table summarizing key information about Brexpiprazole N-Oxide:
| Property | Value |
| Chemical Name | 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone |
| Molecular Formula | C₂₅H₂₇N₃O₃S |
| Molecular Weight | 449.58 g/mol |
| Formation Pathway | N-oxidation of the piperazine ring of Brexpiprazole |
| Significance | Metabolite and oxidative degradation product of Brexpiprazole |
Structure
3D Structure
Properties
CAS No. |
1191900-58-9 |
|---|---|
Molecular Formula |
C25H27N3O3S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-13-28(30)14-11-27(12-15-28)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
InChI Key |
OAVMANIAJDSQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=C3C=CSC3=CC=C2)(CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)[O-] |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of N Oxidation
Enzymatic Formation of Brexpiprazole (B1667787) N-Oxide from Brexpiprazole
The metabolic conversion of brexpiprazole to its N-oxide derivative is primarily facilitated by the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism.
Brexpiprazole undergoes extensive metabolism in the liver, where it is transformed by various enzymatic reactions. tandfonline.com N-oxidation represents one of the several metabolic routes for brexpiprazole, alongside other processes such as hydroxylation, S-oxidation, and N-dealkylation. researchgate.netnih.gov The aromatic amine group within the brexpiprazole structure is susceptible to this type of oxidative metabolism. This enzymatic conversion leads to the formation of Brexpiprazole N-Oxide. Studies have identified a total of 14 phase I and 2 phase II metabolites of brexpiprazole, with N-oxidation being a notable phase I pathway. nih.govresearchgate.net
Oxidative Degradation Mechanisms Leading to Brexpiprazole N-Oxide Formation
Beyond enzymatic action, Brexpiprazole N-Oxide can also be formed through non-enzymatic oxidative degradation.
The chemical structure of brexpiprazole contains an amine group within a piperazine (B1678402) ring, which is vulnerable to oxidative degradation. jocpr.combg.ac.rs This reactive site in the piperazine ring makes the molecule susceptible to transformation into its N-oxide form when exposed to oxidative conditions. researchgate.netrsc.org This susceptibility is a key factor in the formation of Brexpiprazole N-Oxide as a degradation product during manufacturing or storage if exposed to oxidizing agents.
Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonisation (ICH), have demonstrated that brexpiprazole is unstable under oxidative stress. jocpr.combg.ac.rs Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of Brexpiprazole N-Oxide. jocpr.comresearchgate.netvulcanchem.com In these studies, brexpiprazole showed stability against hydrolytic and thermal stress but was labile to oxidative conditions, which generated the N-oxide impurity. jocpr.combg.ac.rsresearchgate.net This highlights the critical role of oxidative stress in the non-metabolic generation of this compound. The brain, being a high-oxygen-consuming organ, is a site of significant free radical and reactive oxygen species (ROS) generation, creating an environment where oxidative stress can occur. mdpi.com
Characterization of Brexpiprazole N-Oxide as a Biotransformation Product
Brexpiprazole N-Oxide has been identified and characterized as both a metabolite and a degradation product. jocpr.combg.ac.rsvulcanchem.com It is chemically designated as 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone. vulcanchem.com Its formation is a critical parameter to monitor in pharmaceutical quality control. The identification and structural characterization of the N-oxide impurity have been performed using advanced analytical techniques. jocpr.combg.ac.rs
Table 1: Physicochemical Properties of Brexpiprazole N-Oxide
| Property | Value | Source |
|---|---|---|
| Chemical Designation | 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone | vulcanchem.com |
| Molecular Formula | C₂₅H₂₇N₃O₃S | vulcanchem.com |
| Molecular Weight | 449.58 g/mol | vulcanchem.com |
| Appearance | White to off-white solid | vulcanchem.com |
| Formation Pathway | Oxidative degradation/metabolism of brexpiprazole | jocpr.comvulcanchem.com |
Table 2: Analytical Characterization Methods
| Technique | Application | Source |
|---|---|---|
| LC-MS | Identification and structural characterization of the oxidative degradation product. | jocpr.combg.ac.rs |
| ¹H and ¹³C NMR | Structural elucidation of the N-oxide impurity. | jocpr.com |
| RP-HPLC | Isolation and quantification in stability and impurity profiling studies. | jocpr.comvulcanchem.com |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection of Brexpiprazole (B1667787) N-Oxide
Chromatographic methods are fundamental in resolving complex mixtures, allowing for the isolation and detection of specific compounds like Brexpiprazole N-oxide from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) Methodologies for Oxidative Degradation Products
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of brexpiprazole and its degradation products. jocpr.com Stability-indicating assay methods have been developed to separate brexpiprazole from impurities generated under various stress conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines. jocpr.comjocpr.com Brexpiprazole has been shown to be stable under hydrolytic, photolytic, and thermal stress but degrades under oxidative conditions to form the N-oxide impurity. jocpr.comjocpr.com
In a representative RP-HPLC method, the separation was achieved on an Inertsil ODS 3V (150 cm × 4.6 mm, 5 µm) column. jocpr.comjocpr.com The isocratic elution employed a mobile phase consisting of a 50:50 (v/v) mixture of 20 mM potassium hydrogen phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724), delivered at a flow rate of 1.5 mL/min. jocpr.comjocpr.com Detection was performed using a UV detector at a wavelength of 220 nm. jocpr.comjocpr.com This method demonstrated a linearity range of 0.96–71 µg/mL and recovery values between 95-105%. jocpr.comvulcanchem.com Another study utilized an ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727), water, and phosphoric acid (60:40:0.4, by volume) at a flow rate of 1 mL/min, with UV detection at 259 nm. ajphs.com This method successfully resolved brexpiprazole (retention time ~4.41 min) from its oxidative degradation product (retention time ~2.59 min). ajphs.com
The isolation of the N-oxide impurity for further characterization is often accomplished using preparative HPLC. jocpr.comjocpr.com
Table 1: HPLC Method Parameters for Brexpiprazole N-Oxide Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil ODS 3V (150 cm × 4.6 mm, 5 µm) | ODS SUPELCO C18 (25 cm X 4.6 mm, 5 μm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 6.8):Acetonitrile (50:50 v/v) | Methanol:Water:Phosphoric Acid (60:40:0.4, by volume) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 259 nm |
| Elution Mode | Isocratic | Isocratic |
| Retention Time | Not Specified for N-Oxide | ~2.59 min (Brexpiprazole N-Oxide) |
Data sourced from multiple research findings. jocpr.comjocpr.comvulcanchem.comajphs.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications for Metabolite Profiling
Ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry, provides enhanced resolution and sensitivity for the analysis of drug metabolites. nih.govjoac.info Studies on brexpiprazole metabolism have successfully identified and characterized numerous in vitro and in vivo metabolites, including N-oxidation products. nih.gov In one such study, a total of 14 phase I and 2 phase II metabolites were identified in matrices such as rat liver microsomes, human liver microsomes, and rat S9 fractions, as well as in rat plasma, urine, and feces. nih.gov
The separation of brexpiprazole and its metabolites was achieved using a C18 BEH UPLC column (50 mm X 2.1mm, 1.7 μm). joac.info The mobile phase consisted of a gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile, with a flow rate of 0.6 mL/min and detection at 215 nm. joac.info This UHPLC/QTOF-MS/MS method was instrumental in identifying that brexpiprazole is metabolized through various pathways, including N-oxidation. nih.govjoac.info
High-Performance Thin-Layer Chromatography (HPTLC) Approaches in Degradation Studies
High-performance thin-layer chromatography (HPTLC) offers a valuable alternative for the quantification of brexpiprazole and the separation of its degradation products. nih.gov A validated HPTLC method used aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase and n-butanol as the mobile phase. nih.gov Densitometric analysis was performed in absorbance mode at 215 nm. nih.gov
In forced degradation studies, brexpiprazole was subjected to chemical oxidation, among other stress conditions. nih.gov The resulting degradation product peaks, including that of the N-oxide, were well-resolved from the parent drug peak, demonstrating the method's specificity and stability-indicating capability. nih.gov The method showed good linearity over a concentration range of 200–1,600 ng/band. nih.gov
Spectroscopic and Spectrometric Characterization of Brexpiprazole N-Oxide
While chromatography separates Brexpiprazole N-oxide, spectroscopic and spectrometric techniques are indispensable for its definitive structural confirmation.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of drug impurities and metabolites. jocpr.comjoac.infonih.gov For Brexpiprazole N-oxide, which is formed during oxidative stress studies, LC-MS analysis is a primary step in its characterization. jocpr.comjocpr.com The analysis is typically run in both positive and negative ionization modes to obtain the parent ion values. jocpr.com
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information. joac.info In positive ionization mode, the protonated molecule [M+H]⁺ of Brexpiprazole N-oxide is observed at a mass-to-charge ratio (m/z) of 450.2, which is consistent with its molecular formula C₂₅H₂₇N₃O₃S and reflects an increase of 16 amu (one oxygen atom) compared to the parent brexpiprazole molecule. vulcanchem.comjoac.info Further fragmentation analysis in MS/MS experiments helps to pinpoint the site of oxidation on the piperazine (B1678402) nitrogen. researchgate.net Atmospheric pressure chemical ionization (APCI-MS) has also been used to identify the site of N-oxidation. researchgate.net
Table 2: Mass Spectrometric Data for Brexpiprazole N-Oxide
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₇N₃O₃S |
| Molecular Weight | 449.58 g/mol |
| Observed [M+H]⁺ (m/z) | 450.2 |
Data sourced from chemical and analytical reports. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive evidence for the structural elucidation of organic molecules, including Brexpiprazole N-oxide. jocpr.comjoac.infonih.gov Following isolation by techniques like preparative HPLC, the degradation product is subjected to ¹H NMR and ¹³C NMR studies. jocpr.comjocpr.com
The ¹H NMR and ¹³C NMR spectra of the N-oxide show characteristic chemical shift changes compared to the spectra of the parent brexpiprazole, confirming the introduction of an oxygen atom at one of the nitrogen atoms of the piperazine ring. jocpr.comjoac.info For instance, a notable downfield shift is observed for the protons and carbons adjacent to the newly formed N-oxide bond. joac.info Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are also employed to further confirm the structural assignment. joac.infonih.gov These comprehensive NMR studies provide unambiguous confirmation of the structure of Brexpiprazole N-oxide. jocpr.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis of Degradation Products
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. msu.edumvpsvktcollege.ac.in This makes IR spectroscopy invaluable for confirming the structural changes that occur when a parent drug degrades into a new substance, such as the formation of Brexpiprazole N-Oxide.
The transformation of Brexpiprazole to Brexpiprazole N-Oxide involves the oxidation of a tertiary amine on the piperazine ring to an N-oxide (N→O). This chemical modification introduces a new functional group with a characteristic IR absorption band, which can be used for its identification. While the core structure of Brexpiprazole remains largely intact, the appearance of the N-O stretching vibration and potential shifts in adjacent group frequencies can confirm the presence of the degradant.
The IR spectrum of Brexpiprazole N-Oxide would be expected to show absorptions characteristic of the parent molecule, alongside the key band indicating N-oxide formation. The N-O stretching vibration in aromatic N-oxides typically appears in the 1300–1200 cm⁻¹ region. msu.eduthieme-connect.de The presence of this band, which is absent in the spectrum of pure Brexpiprazole, serves as a direct marker for the oxidative degradation product. Other significant functional groups from the parent structure would also be present.
Interactive Table 1: Expected IR Absorption Bands for Brexpiprazole N-Oxide
| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) | Notes |
| N-Oxide (N→O) | N-O Stretch | 1300–1200 | Key diagnostic peak for Brexpiprazole N-Oxide. The exact frequency can be influenced by the molecular environment. msu.eduthieme-connect.de |
| Aromatic Ring (Quinolinone) | C=C Stretch | 1600–1450 | A series of bands indicating the presence of the aromatic system. thieme-connect.de |
| Amide (in Quinolinone ring) | C=O Stretch | ~1710 | A strong absorption band characteristic of the carbonyl group. pressbooks.pub |
| Aromatic C-H | C-H Stretch | 3100–3000 | Appears at a higher frequency than aliphatic C-H stretches. vscht.cz |
| Aliphatic C-H (Butoxy chain) | C-H Stretch | 3000–2850 | Characteristic of sp³ hybridized carbons in the molecule's linker chain. msu.edu |
| Ether (C-O-C) | C-O Stretch | 1250–1000 | Indicates the ether linkage between the quinolinone and piperazine moieties. |
| Piperazine Ring | C-H Bending/Stretching | 2950-2825, 1465 | Vibrations associated with the saturated heterocyclic ring. researchgate.net |
Method Development and Validation for Brexpiprazole N-Oxide Impurity Analysis
The development and validation of analytical methods for impurity profiling are guided by the International Council for Harmonisation (ICH) guidelines. For Brexpiprazole N-Oxide, stability-indicating methods, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been established to separate and quantify it from the active pharmaceutical ingredient (API) and other related substances. jocpr.com These methods are essential for routine quality control and stability testing of Brexpiprazole.
Specificity and Selectivity in the Presence of Related Substances
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. jocpr.com In the context of Brexpiprazole N-Oxide analysis, the method must demonstrate clear separation between the peak for the N-oxide impurity and the peaks for Brexpiprazole and any other process-related impurities. jocpr.com
Forced degradation studies are a cornerstone of establishing specificity. jocpr.com By subjecting Brexpiprazole to stress conditions like oxidation (e.g., with hydrogen peroxide), acid/base hydrolysis, heat, and photolysis, a sample containing a mixture of the parent drug and its degradation products is generated. jocpr.comaustinpublishinggroup.com Chromatographic analysis of this stressed sample is then performed. A specific method will show that the Brexpiprazole N-Oxide peak is well-resolved from all other peaks. jocpr.com For instance, one validated RP-HPLC method showed the oxidative degradant product (N-oxide) eluting at a retention time of 2.0 minutes, clearly separated from the main Brexpiprazole peak at 5.94 minutes and other process impurities. jocpr.com The use of a Photodiode Array (PDA) detector allows for peak purity analysis, which further confirms that the analyte peak is not co-eluting with other substances. jocpr.com
Robustness and Ruggedness Assessments of Analytical Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. austinpublishinggroup.comijprajournal.com Ruggedness, often considered part of robustness, assesses the reproducibility of test results under various conditions, such as different analysts, instruments, or laboratories. austinpublishinggroup.com
For the HPLC analysis of Brexpiprazole and its N-oxide impurity, robustness is typically evaluated by intentionally altering critical chromatographic parameters and observing the impact on the results. The relative standard deviation (%RSD) of the results should remain within an acceptable limit, typically not more than 2.0%, to confirm the method's robustness. walshmedicalmedia.com
Interactive Table 2: Typical Parameters for Robustness Testing of Brexpiprazole Impurity Analysis
| Parameter Varied | Typical Variation Range | Acceptance Criteria (%RSD) | Reference |
| Flow Rate | ± 10% (e.g., 0.9 to 1.1 mL/min for a 1.0 mL/min method) | < 2.0% | jocpr.comwalshmedicalmedia.com |
| Mobile Phase pH | ± 0.2 units | < 2.0% | jocpr.com |
| Organic Phase Composition | ± 5% absolute | < 2.0% | jocpr.com |
| Column Temperature | ± 5 °C | < 2.0% | researchgate.net |
These assessments ensure that the method can be reliably transferred between different labs and instruments without compromising the accuracy and precision of the impurity quantification.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial validation parameters that define the sensitivity of an analytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. ijprajournal.comwalshmedicalmedia.com
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. ijprajournal.comwalshmedicalmedia.com
According to ICH guidelines, the LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio of the chromatographic peak. The LOD is typically established at an S/N ratio of 3:1, while the LOQ is established at a ratio of 10:1. jocpr.comresearchgate.netjddtonline.info Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijprajournal.comnih.gov For methods designed to quantify related substances in Brexpiprazole, the detector linearity is established from the LOQ up to 150% of the impurity specification level. researchgate.net
Interactive Table 3: LOD and LOQ for Brexpiprazole and its Related Substances
| Analyte | Parameter | Determination Method | Reported Value |
| Brexpiprazole Related Substances | LOD | Signal-to-Noise (S/N) | ~0.33 ppm |
| (including N-Oxide) | LOQ | Signal-to-Noise (S/N) | ~1.5 ppm |
| Brexpiprazole (for comparison) | LOD | S/N Ratio or Formula | 0.02 - 0.1 µg/mL |
| Brexpiprazole (for comparison) | LOQ | S/N Ratio or Formula | 0.06 - 0.3 µg/mL |
Note: Values for related substances are from a specific gradient HPLC method. Values for Brexpiprazole are compiled from several different validated methods and are provided for context. walshmedicalmedia.comwalshmedicalmedia.com
The establishment of these limits is fundamental to ensuring that even trace amounts of Brexpiprazole N-Oxide can be reliably quantified, which is critical for maintaining the quality and safety standards of the drug product.
Synthetic Impurity Profiling and Control Strategies
Formation of Brexpiprazole (B1667787) N-Oxide During Chemical Synthesis Routes
The emergence of Brexpiprazole N-Oxide is intrinsically linked to the synthetic pathways employed in the production of brexpiprazole. Its formation is a direct consequence of specific chemical reactions and conditions encountered during the manufacturing process.
During the process development for brexpiprazole, a number of impurities have been identified through techniques like liquid chromatography–mass spectrometry (LC–MS). figshare.comacs.org These impurities can arise from incomplete reactions, side reactions, or the presence of residual reagents. Brexpiprazole N-Oxide is chemically identified as 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone. vulcanchem.com
Several process-related impurities are monitored during brexpiprazole synthesis. figshare.comgoogle.com The presence of these impurities, including the N-oxide derivative, is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final drug product. Stress studies, which involve subjecting the drug substance to harsh conditions like oxidation, are instrumental in identifying potential degradation products such as Brexpiprazole N-Oxide. vulcanchem.com
Table 1: Key Process-Related Impurities in Brexpiprazole Synthesis
| Impurity Name | Formation Context | Analytical Detection |
|---|---|---|
| Brexpiprazole N-Oxide | Oxidative degradation of the piperazine (B1678402) ring. vulcanchem.comresearchgate.net | LC-MS, HPLC figshare.comacs.org |
| Dimer Impurities | Side reactions during coupling steps. google.com | HPLC acs.org |
| Isomeric Impurities | Overalkylation or reactions with carried-over starting materials. acs.org | LC-MS acs.org |
| Incomplete Reaction Products | Unfinished steps in the synthetic sequence. | HPLC |
The primary mechanism for the formation of Brexpiprazole N-Oxide is the oxidation of the nitrogen atom on the piperazine ring of the brexpiprazole molecule. vulcanchem.comresearchgate.net This reaction is particularly prone to occur in the presence of oxidizing agents or conditions.
Several factors can contribute to this oxidative degradation:
Presence of Oxidizing Agents: The use of oxidizing agents, such as hydrogen peroxide (H₂O₂), during the synthesis or work-up stages can directly lead to the formation of the N-oxide. vulcanchem.com
Reaction with Peroxides in Excipients: In the formulation stage, certain excipients like polyvinylpyrrolidone (B124986) (PVP) can contain residual peroxides. These can react with the nitrogen on the piperazine ring of brexpiprazole, leading to the formation of the N-oxide impurity. researchgate.net
Incomplete Reactions: While not a direct formation mechanism, incomplete reactions in the synthetic pathway can leave reactive intermediates that may be more susceptible to oxidation in subsequent steps.
Degradation under Stress Conditions: Forced degradation studies have shown that brexpiprazole is susceptible to oxidative stress, leading to the formation of the N-oxide.
Strategies for Mitigating N-Oxide Formation in Brexpiprazole Synthesis
Given the potential for Brexpiprazole N-Oxide formation, several strategies are employed to minimize its presence in the final drug substance. These strategies focus on process optimization and control.
Control of Raw Materials and Reagents: Ensuring the purity of starting materials and reagents, and avoiding the use of strong oxidizing agents where possible, is a primary preventative measure.
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time can help to minimize side reactions, including oxidation.
In-Process Controls: The implementation of in-process monitoring using techniques like HPLC allows for the early detection of impurity formation, enabling adjustments to be made during the manufacturing process.
Purification Techniques: Robust purification methods, such as preparative chromatography (e.g., RP-HPLC), are essential for removing any N-oxide impurity that may have formed. vulcanchem.com Acid-base treatment has also been employed as a purification step to control certain impurities. acs.org
Cocrystallization: A novel approach to prevent N-oxide formation involves the creation of a cocrystal of brexpiprazole with a coformer like catechol. The formation of strong hydrogen bonds between the piperazine ring of brexpiprazole and the catechol molecule effectively blocks the reactive site, preventing its oxidation. researchgate.netnih.gov This strategy has shown to significantly improve the stability of brexpiprazole. researchgate.net
Table 2: Mitigation Strategies for Brexpiprazole N-Oxide
| Strategy | Description | Reference |
|---|---|---|
| Process Optimization | Precise control of reaction conditions and use of purified reagents to minimize side reactions. | |
| In-Process Controls | Real-time monitoring of the reaction to detect and control impurity formation. | |
| Purification | Use of chromatographic techniques and acid-base treatments to remove the impurity. | acs.orgvulcanchem.com |
| Cocrystallization | Forming a cocrystal with a suitable coformer to block the reactive nitrogen site. | researchgate.netnih.gov |
Regulatory Frameworks for N-Oxide Impurities in Pharmaceutical Development
The control of impurities in pharmaceutical products is a critical aspect of drug development and is strictly regulated by health authorities worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are widely adopted.
Key regulatory guidelines relevant to N-oxide impurities include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in new drug substances. It mandates that any impurity exceeding the identification threshold must have its structure determined. ijpras.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline is particularly relevant for impurities that have the potential to be mutagenic. It outlines a framework for assessing and controlling such impurities, often employing the concept of the Threshold of Toxicological Concern (TTC). ijpras.comresearchgate.net N-oxides are a class of compounds that can sometimes raise structural alerts for mutagenicity. researchgate.net
FDA and EMA Guidelines: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have their own specific guidance documents that often align with ICH principles. nih.gov The FDA's guidance on "Control of Nitrosamine Impurities in Human Drugs," for instance, highlights the importance of controlling impurities that can have potential carcinogenic effects. nih.govfda.gov
Computational and in Silico Approaches to N Oxide Prediction and Analysis
In Silico Prediction of N-Oxidation Sites in Brexpiprazole (B1667787)
In silico metabolite prediction tools are instrumental in the early identification of potential metabolic hotspots on a drug molecule. For brexpiprazole, studies have utilized web-based predictor models to forecast its sites of metabolism. nih.govresearchgate.net One such tool, the Xenosite web predictor, was employed to identify the vulnerable atomic sites on the brexpiprazole structure. nih.govresearchgate.netresearchgate.net This model predicted the probable metabolites by generating a color gradient on the molecule, highlighting atoms with a higher likelihood of undergoing metabolic modification. nih.govresearchgate.net
The results from these predictive studies listed N-oxidation as one of the probable metabolic pathways for brexpiprazole. nih.govresearchgate.net This was later confirmed by in vitro and in vivo experiments, which identified and characterized a total of 16 metabolites, including those formed via N-oxidation. nih.gov The amine group within the piperazine (B1678402) ring of brexpiprazole is recognized as being particularly susceptible to oxidative degradation, leading to the formation of N-oxide impurities. jocpr.comnih.gov
| Computational Tool | Objective | Key Finding for Brexpiprazole N-Oxide | Reference |
|---|---|---|---|
| Xenosite Web Predictor | Prediction of metabolic hotspots on the brexpiprazole molecule. | Identified N-oxidation as a probable metabolic pathway. The piperazine nitrogen was highlighted as a potential site of metabolism. | nih.govresearchgate.netnih.gov |
| ADMET Predictor™ | In silico prediction of physicochemical and ADMET properties. | Used to evaluate the properties of brexpiprazole degradation products, including N-oxides formed under various stress conditions. | researchgate.netresearcher.life |
Molecular Modeling and Simulation of N-Oxide Formation Pathways and Stability
Molecular modeling and simulation techniques offer a deeper, mechanistic understanding of why and how Brexpiprazole N-Oxide forms and behaves. These methods can elucidate the structural features that influence its formation and stability. Research into a brexpiprazole-catechol cocrystal (BRC) has provided significant insights into the stability of brexpiprazole against oxidative degradation. researchgate.net In this research, plain brexpiprazole showed oxidative degradation and the formation of an N-oxide product within seven days under stability testing conditions. researchgate.net
The study employed theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, along with Natural Bonding Orbital (NBO) analysis, to investigate the cocrystal's structure. researchgate.net The modeling revealed that the enhanced stability of the BRC cocrystal was due to strong hydrogen bonds forming between the piperazine ring of brexpiprazole and the catechol molecule. nih.govresearchgate.net These intermolecular interactions effectively "block" the reactive nitrogen atom on the piperazine ring, preventing direct contact with peroxides and inhibiting the transformation to the N-oxide degradant. nih.govresearchgate.net This demonstrates how computational modeling can rationalize the chemical stability and guide the development of more stable pharmaceutical formulations.
While specific simulations of the N-oxide formation pathway are not detailed, these computational chemistry methods are foundational for such investigations. Quantum chemical analysis using DFT has also been applied to unambiguously characterize complex degradation products, including those arising from N-oxide rearrangements. researchgate.net These modeling approaches are essential for postulating and confirming degradation mechanisms and understanding the relative stability of the parent drug versus its metabolites. researchgate.net
| Modeling/Simulation Technique | Application to Brexpiprazole | Key Finding Related to N-Oxide | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) and Natural Bonding Orbital (NBO) Analysis | Structural analysis of a brexpiprazole-catechol cocrystal. | Demonstrated that hydrogen bonding at the piperazine nitrogen blocks this reactive site, preventing the formation of the N-oxide degradation product and enhancing chemical stability. | researchgate.net |
| Quantum Chemical Analysis (DFT) | Structural characterization of complex degradation products. | Helped confirm the structures of degradation products, including those resulting from unusual rearrangements involving the N-oxide. | researchgate.net |
Stability and Degradation Kinetics of Brexpiprazole N Oxide
Forced Degradation Studies Under Oxidative Stress Conditions
Forced degradation studies, also known as stress testing, are essential in identifying potential degradation products and pathways for a drug substance. jocpr.comwalshmedicalmedia.com These studies are conducted under conditions more severe than accelerated stability testing and are a key requirement of regulatory bodies like the International Conference on Harmonisation (ICH). jocpr.comjoac.info For Brexpiprazole (B1667787), oxidative stress has been identified as a primary degradation pathway, leading to the formation of Brexpiprazole N-Oxide. jocpr.combg.ac.rs
Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies because it can mimic the effect of peroxide impurities that may be present in excipients. walshmedicalmedia.com Multiple studies have demonstrated that Brexpiprazole is susceptible to oxidative degradation when exposed to hydrogen peroxide, resulting in the formation of Brexpiprazole N-Oxide. vulcanchem.comjocpr.com
In one study, Brexpiprazole was treated with 10% H₂O₂ at room temperature for 24 hours. This resulted in approximately 12.5% degradation of the parent drug and the formation of a major degradation product identified as the N-oxide. jocpr.com Another investigation using 5% H₂O₂ at room temperature also confirmed the formation of Brexpiprazole N-oxide, along with another degradation product. joac.info The formation of the N-oxide is attributed to the presence of an amine group in the Brexpiprazole molecule, which is vulnerable to oxidation. jocpr.combg.ac.rs
Further studies have explored different concentrations of hydrogen peroxide and reaction conditions. For instance, treatment with 3% hydrogen peroxide at 60°C for 3 hours led to a 6.1% degradation of Brexpiprazole. walshmedicalmedia.comwalshmedicalmedia.com The piperazine (B1678402) ring within the Brexpiprazole structure is the reactive site for this oxidation. vulcanchem.comrsc.org
Table 1: Summary of Forced Degradation Studies of Brexpiprazole under Oxidative Conditions
| Oxidizing Agent | Concentration | Temperature | Duration | Degradation of Brexpiprazole (%) | Degradation Products Identified | Reference |
|---|---|---|---|---|---|---|
| Hydrogen Peroxide | 10% | Room Temp. | 24 hr | ~12.5% | Brexpiprazole N-Oxide | jocpr.com |
| Hydrogen Peroxide | 5% | Room Temp. | 24-48 hr | Not specified | Brexpiprazole N-Oxide, DP-1 | joac.info |
| Hydrogen Peroxide | 30% | 60°C | 2 hr | 8.64% | Unspecified degradants | jddtonline.info |
| Hydrogen Peroxide | 3% | 60°C | 3 hr | 6.1% | Not specified | walshmedicalmedia.comwalshmedicalmedia.com |
Development of Stability-Indicating Methods for Brexpiprazole and its N-Oxide
To accurately quantify Brexpiprazole in the presence of its degradation products, including the N-oxide, the development and validation of stability-indicating assay methods (SIAMs) are necessary. jocpr.com These methods must be able to separate the drug from its impurities and degradation products. nih.gov
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for this purpose. jocpr.comwalshmedicalmedia.comjddtonline.info One such method utilized an Inertsil ODS 3V column with a mobile phase consisting of a 20 mM potassium hydrogen phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) in a 50:50 ratio. jocpr.com This method successfully separated Brexpiprazole from its N-oxide impurity. jocpr.com Another RP-HPLC method used a C18 column with a mobile phase of 0.1% acetic acid and methanol (B129727) (65:35, v/v), which also demonstrated specificity in separating Brexpiprazole from its oxidative degradants. jddtonline.info
High-performance thin-layer chromatography (HPTLC) methods have also been developed and validated for the quantification of Brexpiprazole in the presence of its degradation products. nih.gov These methods are crucial for routine quality control and stability monitoring of Brexpiprazole formulations. cjebm.orgresearchgate.net
Table 2: Examples of Stability-Indicating HPLC Methods for Brexpiprazole and its N-Oxide
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | 20 mM Potassium hydrogen phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v) | 1.5 mL/min | 220 nm | jocpr.com |
| C18 column (e.g., Waters, 150 mm x 4.6 mm, 5 µm) | 10 mM Monobasic Potassium phosphate buffer (pH 2.0) : Acetonitrile (50:50 v/v) | 1.0 mL/min | 213 nm | walshmedicalmedia.com |
| C18 column | 0.1% Acetic acid : Methanol (65:35, v/v) | 0.9 mL/min | 214 nm | jddtonline.info |
Elucidation of N-Oxide Degradation Pathways and Mechanisms
The primary degradation pathway for Brexpiprazole under oxidative stress is the oxidation of the piperazine nitrogen to form Brexpiprazole N-Oxide. vulcanchem.com This has been confirmed through structural characterization of the isolated degradation product using techniques like liquid chromatography-mass spectrometry (LC-MS), and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. jocpr.com
The chemical name for Brexpiprazole N-Oxide is 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone. vulcanchem.com Some studies have also reported the formation of a di-N-oxide derivative, 1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl) piperazine 1,4-dioxide, under oxidative conditions. joac.infosynzeal.com
A comprehensive study subjected Brexpiprazole to various stress conditions and identified a total of 12 degradation products. nih.gov This research highlighted that the stability of Brexpiprazole can be influenced by pH and light, in addition to oxidative agents. The mechanisms of degradation were postulated, providing a deeper understanding of the molecule's stability profile. nih.govresearchgate.net The formation of a cocrystal of Brexpiprazole with catechol has been shown to enhance stability by blocking the reactive piperazine ring site through hydrogen bonding, thus preventing oxidative degradation. rsc.org
Future Directions in Brexpiprazole N Oxide Research
Development of Greener Analytical Methodologies for N-Oxide Detection and Quantification
The principles of green analytical chemistry, which aim to minimize the environmental impact of analytical methods, are increasingly being applied to pharmaceutical analysis. Future research concerning Brexpiprazole (B1667787) N-Oxide is expected to focus on the development of eco-friendly analytical techniques that reduce solvent consumption and waste generation.
Current methods for the analysis of brexpiprazole and its impurities often rely on high-performance liquid chromatography (HPLC), which can consume significant volumes of organic solvents. Future methodologies will likely explore:
Supercritical Fluid Chromatography (SFC): This technique utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the use of organic solvents. SFC is particularly well-suited for the separation of polar compounds like N-oxides and offers faster analysis times compared to traditional HPLC.
Miniaturized Analytical Systems: The development of micro-extraction techniques and miniaturized sensing platforms can drastically reduce the amount of sample and reagents required for analysis. These approaches not only align with green chemistry principles but also offer the potential for high-throughput screening.
Sustainable Solvent Selection: Research will likely focus on replacing hazardous solvents with more environmentally benign alternatives in existing chromatographic methods. This includes the use of bio-based solvents and optimizing mobile phase compositions to reduce the proportion of toxic organic modifiers.
A comparative overview of conventional versus potential greener analytical techniques is presented in Table 1.
| Feature | Conventional HPLC | Supercritical Fluid Chromatography (SFC) | Miniaturized Systems |
| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile (B52724), Methanol) | Supercritical CO2 | Minimal solvent/reagent volumes |
| Solvent Consumption | High | Low | Very Low |
| Analysis Time | Moderate to Long | Fast | Fast |
| Environmental Impact | High | Low | Very Low |
| Waste Generation | High | Low | Very Low |
Application of Advanced Spectroscopic Techniques for Enhanced Structural Resolution
Precise structural elucidation is critical for understanding the properties and behavior of Brexpiprazole N-Oxide. While standard spectroscopic methods are valuable, future research will increasingly employ advanced techniques to gain higher resolution and more detailed structural information.
Forced degradation studies have already utilized a combination of liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and two-dimensional nuclear magnetic resonance (2D-NMR) to characterize oxidative degradation products of brexpiprazole, including an N-oxide impurity. Future applications of these and other advanced techniques will be crucial:
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be instrumental in unambiguously confirming the site of N-oxidation on the brexpiprazole molecule and elucidating the structure of any related isomers or further degradation products.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of Brexpiprazole N-Oxide and distinguishing it from other potential metabolites or impurities with similar nominal masses.
Hyphenated Techniques (LC-MS-NMR): The coupling of liquid chromatography with both mass spectrometry and NMR spectroscopy allows for the online separation and structural elucidation of complex mixtures, which will be invaluable for analyzing biological samples containing multiple brexpiprazole metabolites.
A summary of advanced spectroscopic techniques and their applications is provided in Table 2.
| Technique | Application in Brexpiprazole N-Oxide Research |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous confirmation of N-oxidation site and structural elucidation of related impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |
| LC-MS-NMR | Online separation and structural characterization from complex biological matrices. |
Further Elucidation of N-Oxidation Enzyme Specificity and Regulation
Key areas for future investigation include:
Enzyme Kinetics: Detailed kinetic studies using recombinant human CYP enzymes are needed to determine the specific affinity (Km) and metabolic rate (Vmax) of CYP3A4, CYP2D6, and potentially other isoforms for the N-oxidation of brexpiprazole. This will help to identify the primary enzyme responsible for this metabolic step.
In-Vitro Metabolism Studies: Incubating brexpiprazole with human liver microsomes and hepatocytes will provide a more comprehensive picture of N-oxide formation in a system that more closely mimics the in-vivo environment.
Regulation of CYP Enzymes: Research into the factors that regulate the expression and activity of the specific CYP isoforms involved in Brexpiprazole N-oxidation is crucial. This includes studying the effects of genetic polymorphisms, co-administered drugs, and other endogenous and exogenous factors that could influence the rate and extent of N-oxide formation.
A hypothetical representation of enzyme kinetic parameters for Brexpiprazole N-oxidation is shown in Table 3.
| Enzyme Isoform | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/pmol CYP) |
| CYP3A4 | To be determined | To be determined |
| CYP2D6 | To be determined | To be determined |
| Other CYPs | To be determined | To be determined |
Predictive Modeling for N-Oxide Formation Under Diverse Environmental and Manufacturing Conditions
Computational and in-silico models are becoming increasingly valuable in pharmaceutical research for predicting drug metabolism and degradation. Future research on Brexpiprazole N-Oxide will likely leverage these tools to forecast its formation under various conditions.
In Silico Metabolite Prediction: Web-based tools and software have been used to predict the site of metabolism for brexpiprazole. Future efforts will focus on refining these models to specifically predict the likelihood and rate of N-oxidation.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to establish a mathematical relationship between the chemical structure of brexpiprazole and its susceptibility to N-oxidation. These models can help in understanding the structural features that favor this metabolic pathway.
Machine Learning and Deep Learning: Advanced machine learning and deep learning algorithms can be trained on large datasets of drug metabolism to predict the formation of metabolites, including N-oxides, with increasing accuracy. These models can also be used to predict the stability of brexpiprazole and the likelihood of N-oxide formation during manufacturing and storage under different environmental conditions, such as exposure to light and oxidizing agents.
A conceptual framework for a predictive model for Brexpiprazole N-Oxide formation is outlined in Table 4.
| Model Input | Model Type | Predicted Output | Potential Application |
| Chemical Structure of Brexpiprazole, Physicochemical Properties | QSAR, Machine Learning | Likelihood and rate of N-oxide formation | Early-stage risk assessment of metabolite formation |
| Manufacturing Process Parameters (e.g., temperature, humidity, presence of oxidants) | Machine Learning, Kinetic Modeling | Predicted concentration of Brexpiprazole N-Oxide over time | Optimization of manufacturing and storage conditions to minimize impurity formation |
| Patient-specific factors (e.g., genetics, co-medications) | Pharmacokinetic/Pharmacodynamic (PK/PD) Models | Predicted in-vivo concentration of Brexpiprazole N-Oxide | Personalized medicine approaches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
